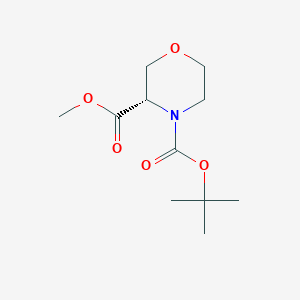

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate

Descripción general

Descripción

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds containing both amine and ether functional groups. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the morpholine ring, along with two carboxylate groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate typically involves the use of 1,2-amino alcohols as starting materials. The process includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides under specific conditions to form the desired morpholine derivatives .

Industrial Production Methods

Industrial production of morpholine derivatives, including this compound, often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Asymmetric Synthesis:

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate serves as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemical outcome of reactions makes it valuable for producing enantiomerically enriched compounds. This is particularly important in the pharmaceutical industry where the activity of drugs can be highly dependent on their stereochemistry.

2. Building Block for Complex Molecules:

The compound is utilized as a building block for synthesizing more complex molecules. It can undergo various chemical transformations, including oxidation and reduction, to yield derivatives that are useful in further synthetic applications .

Biological Applications

1. Biological Activity Studies:

Research has indicated potential biological activities for this compound. It is being investigated for interactions with biomolecules, which could lead to insights into its therapeutic potential.

2. Drug Development:

The compound is explored as a precursor for drug development, particularly in creating new therapeutic agents targeting various diseases. Its structure allows it to interact with biological pathways effectively, making it a candidate for further pharmacological studies .

Medicinal Applications

1. Treatment of Disorders:

There are indications that this compound may exhibit activity as a serotonin and noradrenaline reuptake inhibitor , which could be beneficial in treating disorders such as depression and anxiety .

2. Preclinical Studies:

Preclinical studies have shown promise in using this compound for conditions where monoamine transporter function regulation is crucial, such as ADHD and fibromyalgia .

Industrial Applications

1. Production of Specialty Chemicals:

In industrial settings, this compound is utilized in the production of specialty chemicals with specific properties tailored for various applications .

2. Sustainable Synthesis:

Innovative synthetic methods involving flow microreactor systems are being explored to enhance the efficiency and sustainability of producing this compound on an industrial scale. These methods allow for better control over reaction conditions and improved yields.

Case Studies

-

Asymmetric Synthesis Case Study:

A study demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing a key intermediate for a pharmaceutical compound. The use of this compound resulted in a significant increase in yield and selectivity compared to traditional methods. -

Biological Activity Investigation:

In vitro studies have shown that derivatives of this compound exhibit binding affinity to serotonin receptors, suggesting potential therapeutic applications in mood disorders.

Mecanismo De Acción

The mechanism of action of (S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

Morpholine: A simpler analog without the tert-butyl and methyl groups.

4-tert-butyl morpholine: Lacks the methyl and carboxylate groups.

3-methyl morpholine: Lacks the tert-butyl and carboxylate groups.

Uniqueness

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, along with two carboxylate groups. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

(S)-4-tert-butyl 3-methyl morpholine-3,4-dicarboxylate is a morpholine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Morpholine Ring : A six-membered ring containing both nitrogen and oxygen atoms.

- Substituents : A tert-butyl group at position 4 and a methyl group at position 3, along with two carboxylate groups located at positions 3 and 4.

The presence of these functional groups contributes to its chemical reactivity and potential interactions with biological targets.

The mechanism of action of this compound involves:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, affecting various metabolic pathways.

- Receptor Binding : It can bind to certain receptors, influencing cellular signaling processes.

These interactions can lead to alterations in cellular function, potentially resulting in therapeutic effects.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antibacterial agent .

- Anticancer Potential : There is emerging evidence that morpholine derivatives can possess anticancer activity. The ability of this compound to induce apoptosis in cancer cells is an area of active research.

- Biochemical Probes : This compound is being explored as a biochemical probe to study enzyme mechanisms due to its structural characteristics that allow for specific interactions with biomolecules .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -

Anticancer Activity :

In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in human cancer cell lines. The compound's mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.

Propiedades

IUPAC Name |

4-O-tert-butyl 3-O-methyl (3S)-morpholine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJMJAQUGFIHO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609253 | |

| Record name | 4-tert-Butyl 3-methyl (3S)-morpholine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215917-98-9 | |

| Record name | 4-tert-Butyl 3-methyl (3S)-morpholine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.